

"4-(Bromomethyl)quinoline" IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-(Bromomethyl)quinoline

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An In-depth Technical Guide to **4-(Bromomethyl)quinoline**: Properties, Synthesis, and Applications for Advanced Research

Introduction

4-(Bromomethyl)quinoline is a highly reactive heterocyclic compound that has emerged as a pivotal building block in the fields of medicinal chemistry, drug discovery, and materials science. Its structure, featuring a quinoline core functionalized with a bromomethyl group at the 4-position, renders it an exceptionally versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities.^{[1][2]} The presence of the reactive bromomethyl group provides a convenient handle for introducing the quinoline-4-methyl moiety into various molecular frameworks, making it an indispensable tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of **4-(Bromomethyl)quinoline**, detailing its chemical identity, physicochemical properties, synthetic methodologies, reactivity, and key applications. It is intended to serve as a resource for scientists seeking to leverage this reagent in their research and development endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of **4-(Bromomethyl)quinoline** are summarized in the table below. Accurate identification and understanding of these properties are crucial for its proper handling, storage, and application in chemical synthesis.

Identifier	Value	Source(s)
IUPAC Name	4-(bromomethyl)quinoline	[3]
Synonyms	4-Bromomethyl-quinoline, Quinoline, 4-(bromomethyl)-, Lepidine, α-bromo-	[3][4]
CAS Number	5632-16-6	[3][4][5][6]
Molecular Formula	C ₁₀ H ₈ BrN	[3][4]
Molecular Weight	222.08 g/mol	[3]
Appearance	White to off-white crystalline solid	[7]
Melting Point	58-59 °C or 88-91 °C	[5][7]
pKa (Predicted)	4.56 ± 0.13	[4]

Note on Physical Properties: There is a noted discrepancy in the literature regarding the melting point. Researchers should verify the properties of their specific batch via appropriate analytical methods. The compound is also reported to be unstable and is best used as fresh as possible for synthetic applications.[7]

Synthesis of 4-(Bromomethyl)quinoline

The most common and direct method for synthesizing **4-(Bromomethyl)quinoline** is through the free-radical bromination of 4-methylquinoline, also known as lepidine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄).

The causality behind this choice of reagents is rooted in classic radical chemistry. NBS is favored as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes undesired side reactions, such as electrophilic addition to the aromatic rings.

The reaction is initiated by heat or UV light, which causes the decomposition of a radical initiator (like AIBN or benzoyl peroxide, though often the reaction can be initiated by heat alone) to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of lepidine. The resulting benzylic-type radical is resonance-stabilized by the quinoline ring system, making this position highly selective for halogenation.

Experimental Protocol: Synthesis from 4-Methylquinoline

The following protocol is adapted from established literature procedures.^[7]

Materials:

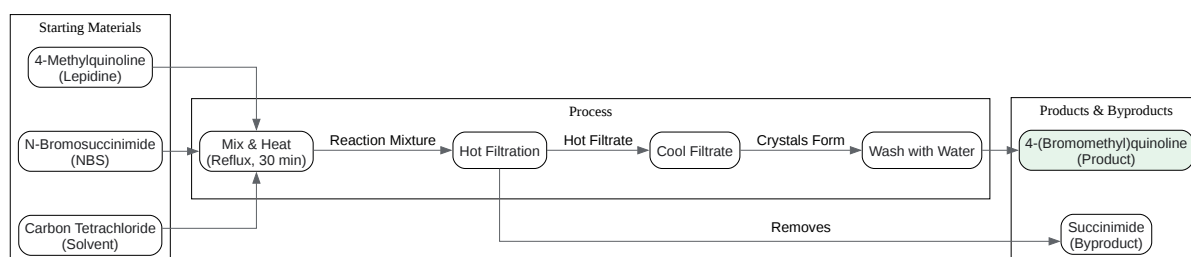
- 4-Methylquinoline (Lepidine)
- N-Bromosuccinimide (NBS)
- Carbon Tetrachloride (CCl₄)
- Stirring apparatus, reflux condenser, heating mantle, filtration equipment

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-Bromosuccinimide (0.08 mol) in carbon tetrachloride.
- **Addition of Substrate:** While stirring, add 4-methylquinoline (0.1 mol) to the suspension.
- **Initiation and Reflux:** Heat the mixture to 60 °C and then bring it to a boil under reflux. Maintain reflux for approximately 30 minutes. The reaction progress can be monitored by TLC.
- **Isolation:** After the reaction is complete, filter the hot mixture to remove the succinimide byproduct.
- **Crystallization:** Allow the hot filtrate to cool. **4-(Bromomethyl)quinoline** will crystallize out as white crystals.

- Purification: Collect the crystals by filtration. Wash the collected solid thoroughly with water to remove any remaining succinimide.
- Drying: Dry the purified product in a vacuum desiccator. The product is unstable and should be used promptly.[7]

Synthesis Workflow Diagram



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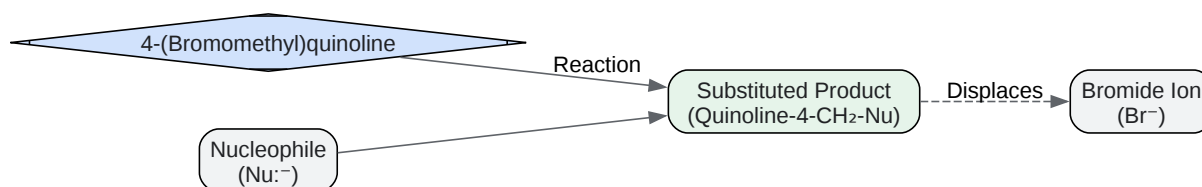
Caption: Workflow for the synthesis of **4-(Bromomethyl)quinoline**.

Chemical Reactivity and Applications

The synthetic utility of **4-(Bromomethyl)quinoline** stems from the high reactivity of the bromomethyl group, which functions as an excellent electrophilic site. The C-Br bond is readily cleaved in the presence of nucleophiles, making it a potent alkylating agent for introducing the quinoline-4-methyl scaffold.

Nucleophilic Substitution Reactions

4-(Bromomethyl)quinoline readily participates in S_N2 -type reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[8] This reactivity allows for the straightforward synthesis of diverse quinoline derivatives with tailored functionalities. The ability to selectively alkylate nucleophiles is a cornerstone of its application in building complex molecular architectures.[8]



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Caption: General scheme of nucleophilic substitution.

Applications in Drug Discovery

The quinoline core is a prevalent feature in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to interact with various biological targets.[2][9] Consequently, **4-(Bromomethyl)quinoline** serves as a critical intermediate in the synthesis of novel therapeutic agents.

- **Anticancer Agents:** Many quinoline derivatives exhibit potent antiproliferative activity against cancer cell lines.[1] The scaffold is integral to numerous kinase inhibitors, which are designed to disrupt the signaling pathways that drive tumor growth.[9] **4-(Bromomethyl)quinoline** can be used to synthesize ligands that target specific enzymes or receptors implicated in cancer.
- **Antimalarial Drugs:** Historically, quinoline alkaloids like quinine have been the cornerstone of malaria treatment. Modern drug discovery continues to explore novel quinoline-based compounds to combat drug-resistant strains of *Plasmodium falciparum*. [10]
- **Antitumor Intermediates:** Related compounds, such as 8-Bromomethylquinoline, are explicitly cited as key intermediates for developing new antitumor agents, underscoring the

value of the bromomethylquinoline class in oncology research.[11]

Safety, Handling, and Storage

Given its high reactivity, **4-(Bromomethyl)quinoline** must be handled with appropriate caution. It is classified as a hazardous substance.

Hazard Identification:

- Corrosive: Causes severe skin burns and eye damage.[12][13][14]
- Lachrymator: The vapors are irritating to the eyes and can cause tearing.[14]

Handling and Personal Protective Equipment (PPE):

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][15]
- Eye Protection: Wear chemical splash-resistant safety goggles or a face shield.[12][16]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or protective suit.[12][14]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[16]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15]
- For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[17]

First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][14]
- Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

4-(Bromomethyl)quinoline is a valuable and versatile reagent whose significance is well-established in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its bromomethyl group make it an ideal starting material for creating libraries of functionalized quinoline derivatives. For researchers in drug development and materials science, a thorough understanding of its properties, handling requirements, and synthetic potential is key to unlocking its full utility in the creation of novel and impactful molecules.

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